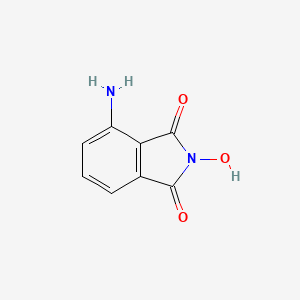

3-amino-N-hydroxyphthalimide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H6N2O3 |

|---|---|

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

4-amino-2-hydroxyisoindole-1,3-dione |

InChI |

InChI=1S/C8H6N2O3/c9-5-3-1-2-4-6(5)8(12)10(13)7(4)11/h1-3,13H,9H2 |

Clave InChI |

OCAPVBPLEUDUPS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)O |

Origen del producto |

United States |

Synthetic Methodologies for 3 Amino N Hydroxyphthalimide and Its Precursors

Classical and Contemporary Synthetic Routes to N-Hydroxyphthalimides

The synthesis of N-hydroxyphthalimide (NHPI) serves as the foundational step for producing its amino-substituted derivatives. This process has been subject to extensive research, leading to a variety of effective methods.

The core strategy for synthesizing N-hydroxyphthalimides involves the formation of a stable N-hydroxy imide ring system. The most prevalent approach is the reaction of a phthalic acid derivative with a hydroxylamine (B1172632) salt. Historically, the synthesis was first reported in 1880 by Lassar Cohn, who used phthaloyl chloride and hydroxylamine hydrochloride in the presence of sodium carbonate. This reaction proceeds via the formation of a red sodium salt under basic conditions, which then precipitates as the white N-hydroxyphthalimide product upon acidification, yielding approximately 55%. wikipedia.org

Alternative precursors to phthaloyl chloride include diethyl phthalate and, most commonly, phthalic anhydride (B1165640). wikipedia.org The reaction with diethyl phthalate is typically conducted in the presence of sodium acetate. wikipedia.org These methods represent the classical routes to N-hydroxylation in this context, relying on the nucleophilic attack of hydroxylamine on the carbonyl carbons of the phthalic precursor, followed by cyclization and dehydration.

The most direct and widely used method for preparing N-hydroxyphthalimide is the condensation of phthalic anhydride with hydroxylamine salts, such as hydroxylamine hydrochloride. wikipedia.orggoogle.com This reaction's efficiency is highly dependent on the choice of solvent, base, and energy input.

Various bases, including sodium carbonate and triethylamine, are employed to neutralize the hydrochloric acid formed during the reaction and to deprotonate the hydroxylamine, increasing its nucleophilicity. google.com The choice of solvent also plays a critical role, with options ranging from pyridine (B92270) to more novel media like isopropanol (B130326) and dioxane. wikipedia.orggoogle.comgoogle.com

Modern advancements have introduced more efficient conditions. For instance, microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine can produce N-hydroxyphthalimide in 81% yield in a significantly shorter time frame. wikipedia.org Another contemporary approach involves heating phthalic anhydride with hydroxylamine phosphate (B84403) to 130 °C, which produces the target compound in 86% yield even without a base. wikipedia.org A Chinese patent describes a method using isopropanol as the reaction medium and triethylamine as an accelerant, achieving yields up to 94.6% while reducing solvent toxicity and simplifying purification. google.com

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phthaloyl chloride | Hydroxylamine hydrochloride | Aqueous sodium carbonate, then acidification | 55% | |

| Phthalic anhydride | Hydroxylamine hydrochloride | Sodium carbonate, heating | 76% | wikipedia.org |

| Phthalic anhydride | Hydroxylamine hydrochloride | Pyridine, microwave irradiation | 81% | wikipedia.org |

| Phthalic anhydride | Hydroxylamine phosphate | Heating to 130 °C, no base | 86% | wikipedia.org |

| Phthalic anhydride | Hydroxylamine hydrochloride | Hydrated dioxane, 100-105 °C | 90-95% | google.com |

| Phthalic anhydride | Hydroxylamine hydrochloride | Isopropanol, triethylamine, 95 °C | 94.6% | google.com |

Targeted Synthesis of 3-Amino-N-hydroxyphthalimide

The synthesis of this compound requires the specific placement of an amino group on the aromatic ring of the N-hydroxyphthalimide core.

Direct amination of the N-hydroxyphthalimide aromatic ring is challenging due to issues with regioselectivity. A more controlled and common strategy involves starting with a phthalic acid precursor that already contains a nitrogen-based functional group at the desired 3-position. This precursor is then used to construct the N-hydroxyimide ring, ensuring the amino group (or its precursor) is correctly located. The most common precursor for this purpose is 3-nitrophthalic acid or its anhydride. The nitro group acts as a precursor to the amine, which can be introduced in the final step of the synthesis via reduction. This multi-step approach guarantees the regioselective formation of the 3-amino isomer.

A practical and reliable route to this compound begins with 3-nitrophthalic acid or 3-nitrophthalic anhydride. This multi-step sequence is as follows:

N-Hydroxylation of the Nitro-Substituted Precursor: 3-Nitrophthalic anhydride is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) under conditions similar to those used for unsubstituted phthalic anhydride. This condensation reaction forms 3-nitro-N-hydroxyphthalimide.

Reduction of the Nitro Group: The nitro group of 3-nitro-N-hydroxyphthalimide is then reduced to an amino group to yield the final product, this compound. A highly effective method for this transformation is catalytic hydrogenation. google.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney nickel. google.com The reaction is carried out in a polar solvent like dimethylformamide or an alcohol. google.com This method is advantageous as it is often high-yielding and avoids the use of harsh, stoichiometric reducing agents.

This sequence ensures the unambiguous synthesis of the desired 3-amino isomer, leveraging well-established reactions for both imide formation and nitro group reduction.

Principles of green chemistry can be applied to the synthesis of this compound to enhance sustainability. Key areas for improvement include the choice of solvents, reaction conditions, and catalysts.

Safer Solvents: The use of less toxic and more environmentally benign solvents is a primary goal. For the N-hydroxyphthalimide synthesis step, replacing traditional solvents like pyridine or dioxane with greener alternatives such as isopropanol or mixtures of water and ethanol has been explored. google.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis is a notable green technique that dramatically reduces reaction times from hours to minutes, thereby lowering energy consumption. wikipedia.org This has been successfully applied to the synthesis of the parent N-hydroxyphthalimide. wikipedia.org

Catalysis: The use of recyclable catalysts is a cornerstone of green chemistry. In the reduction of the nitro group, heterogeneous catalysts like Pd/C are preferred. google.com These catalysts can be easily recovered by filtration at the end of the reaction and reused, which improves atom economy and reduces waste compared to stoichiometric reducing agents. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The condensation of phthalic anhydride with hydroxylamine is inherently atom-economical, with water being the primary byproduct.

Preparation of Functionalized Derivatives of this compound for Advanced Research

The generation of functionalized derivatives of this compound is crucial for tailoring its properties for specific applications in advanced research, such as the development of novel chemiluminescent probes and specialized organic reagents. Methodologies for derivatization can be broadly categorized into two main approaches: modification of the exocyclic amino group and functionalization of the aromatic phthalimide (B116566) ring. These strategies allow for the introduction of various functional moieties that can alter the molecule's reactivity, solubility, and spectroscopic properties.

The synthesis of these derivatives often begins not with this compound itself, but with precursors like 3-nitrophthalic acid or 3-nitrophthalic anhydride. nbinno.comorgsyn.orggoogle.com The functionalization is introduced either on the starting phthalic anhydride ring before nitration or by modifying the functional groups (nitro and later amino) after the core phthalimide structure is formed.

Amino Group Derivatization

Once the this compound scaffold is synthesized, typically through the reduction of 3-nitro-N-hydroxyphthalimide, the primary aromatic amino group at the 3-position becomes available for a variety of chemical modifications. This functional group behaves similarly to other anilines, making it susceptible to reactions such as acylation, sulfonylation, and alkylation. These derivatizations are key to attaching reporter groups, linkers, or moieties that modulate the electronic properties of the molecule.

Standard derivatization reactions applicable to primary aromatic amines can be employed to modify the 3-amino group. For example, acylation with acid chlorides or anhydrides introduces amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. chemrxiv.org These reactions provide a versatile platform for creating a diverse library of derivatives for screening in various applications.

Table 1: Potential Derivatization Reactions of the 3-Amino Group

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |

| Acylation | Acid Chlorides, Anhydrides | Amide | Attachment of biotin, fluorophores, or peptide linkers. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Modulation of electronic properties, introduction of water-solubilizing groups. chemrxiv.org |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Altering steric and electronic properties, synthesis of N-alkylated derivatives. |

| Diazotization | Nitrous Acid (HONO) | Diazonium Salt | Precursor for Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. |

Phthalimide Ring Functionalization for Modified Reactivity

Modifying the reactivity and properties of this compound can also be achieved by introducing substituents directly onto the aromatic benzene ring. This is most commonly accomplished by using a substituted phthalic anhydride as the initial precursor.

The synthesis typically starts with the electrophilic nitration of phthalic anhydride. This reaction yields a mixture of 3-nitrophthalic anhydride and the isomeric 4-nitro compound, demonstrating a key reaction for functionalizing the aromatic core. chemicalbook.comgoogle.com The 3-nitro isomer is the essential precursor for this compound. orgsyn.orgchemicalbook.com By starting with a phthalic anhydride that already contains other substituents (e.g., halogens, alkyls), one can produce this compound derivatives with diverse functionalities on the aromatic ring.

The 3-nitrophthalic anhydride intermediate is then typically converted from its corresponding acid using a dehydrating agent like acetic anhydride or thionyl chloride before being reacted with hydroxylamine to form the N-hydroxyphthalimide ring. orgsyn.org Subsequent reduction of the nitro group, often via catalytic hydrogenation, yields the final 3-amino product. google.com This multi-step synthesis provides several points at which the phthalimide ring can be functionalized to fine-tune the final molecule's characteristics.

Table 2: Synthesis of Key Precursor 3-Nitrophthalic Anhydride

| Precursor | Reaction | Reagents | Product | Reference |

| Phthalic Anhydride | Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 3-Nitrophthalic Anhydride & 4-Nitrophthalic Anhydride | google.com |

| 3-Nitrophthalic Acid | Dehydration/Cyclization | Acetic Anhydride or Thionyl Chloride | 3-Nitrophthalic Anhydride | orgsyn.org |

This precursor-based approach allows for the synthesis of derivatives with modified electronic properties, which is particularly important for applications in chemiluminescence where electron-donating or electron-withdrawing groups on the ring can significantly impact light emission.

Mechanistic Investigations of 3 Amino N Hydroxyphthalimide in Chemical Transformations

Radical Generation and Reactivity Profiles

The generation of radical species from 3-amino-N-hydroxyphthalimide is a cornerstone of its utility in organic synthesis. The following sections explore the pathways of radical formation and the intrinsic factors that govern the reactivity and stability of these intermediates.

N-O Bond Homolysis Pathways and Phthalimide-N-oxyl (PINO) Radical Formation

The principal pathway to the active radical species from N-hydroxyphthalimide (NHPI) derivatives is through the homolytic cleavage of the N-O bond. This process results in the formation of the Phthalimide-N-oxyl (PINO) radical, a potent hydrogen-atom abstracting agent. The bond dissociation energy (BDE) of the N-OH bond in the parent N-hydroxyphthalimide is reported to be in the range of 88–90 kcal/mol, indicating a relatively facile homolysis under appropriate conditions. wikipedia.orgnih.gov

The generation of the PINO radical can be initiated by various means, including thermally, photochemically, or through the action of a co-catalyst. Once formed, the PINO radical is a highly reactive intermediate capable of abstracting a hydrogen atom from a wide range of organic substrates, thereby initiating radical chain reactions. acs.org

In the context of N-hydroxyphthalimide esters, which are common radical precursors, the generation of the PINO radical is part of a more complex fragmentation process. Following a single-electron transfer (SET) to the ester, the resulting radical anion undergoes fragmentation via N–O bond homolysis and decarboxylation to produce an alkyl radical, the phthalimidyl anion, and carbon dioxide. nih.gov

Role of the Phthalimide (B116566) Moiety in Radical Stabilization

The stability of the Phthalimide-N-oxyl (PINO) radical is significantly influenced by the structural features of the phthalimide moiety. The two carbonyl groups adjacent to the nitrogen atom play a crucial role in delocalizing the unpaired electron through resonance. This delocalization distributes the spin density over the phthalimide ring system, which in turn stabilizes the radical intermediate.

This resonance stabilization is a key factor that differentiates the reactivity of the PINO radical from other nitroxide radicals like TEMPO. While PINO is highly reactive, its stability is sufficient to allow for selective transformations. The delocalization of the radical can be conceptually understood by considering the resonance structures that place the unpaired electron on the oxygen and nitrogen atoms, as well as on the carbonyl carbons and the aromatic ring. This extended conjugation is a common strategy for stabilizing organic radicals.

The interaction of the phthalimide moiety with Lewis acids can also influence the stability and reactivity of related radical intermediates. For instance, a Lewis acid can interact with the oxygen lone pair of the phthalimide, lowering the LUMO of an N-hydroxyphthalimide ester and facilitating its reduction to a stabilized radical anion. nih.gov

Influence of the 3-Amino Group on Radical Intermediates and Selectivity

The presence of a 3-amino group on the phthalimide ring is expected to significantly modulate the electronic properties of the PINO radical and its precursors. An amino group is a strong electron-donating group, which can influence the stability and reactivity of the radical through both resonance and inductive effects.

Studies on the reactivity of the PINO radical with substituted anilines have shown that electron-donating groups on the substrate dramatically increase the rate of reaction. acs.org This suggests that an electron-donating group on the PINO radical itself, such as a 3-amino group, would likely alter its electrophilicity and hydrogen abstraction ability. By increasing the electron density on the phthalimide ring system, the 3-amino group would be expected to decrease the radical's electrophilicity.

This modulation of reactivity can have a profound impact on the selectivity of the chemical transformations it mediates. A less electrophilic radical may exhibit greater selectivity in hydrogen atom abstraction, favoring the abstraction of weaker C-H bonds. Furthermore, the electronic nature of the substituent can influence the pathways of subsequent reactions of the radical intermediates. For instance, in photoinduced electron transfer processes, the electron-donating amino group could affect the energy levels of the molecule and the efficiency of charge separation and recombination.

Electron Transfer Processes Involving this compound

Beyond direct homolysis, this compound and its derivatives are actively involved in electron transfer processes, which provide alternative pathways for the generation of reactive intermediates. These processes can be initiated by light or electrochemical means.

Photoinduced Electron Transfer (SET/PET) Mechanisms

Phthalimides are well-established electron acceptors in photoinduced electron transfer (PET) reactions. nih.gov Upon photoexcitation, N-alkylated phthalimides can accept an electron from a suitable donor, leading to the formation of a radical ion pair. In the case of N-hydroxyphthalimide esters, this process is a key step in the generation of alkyl radicals.

The mechanism typically involves the formation of a charge-transfer complex between the phthalimide derivative and an electron donor. nih.gov Irradiation of this complex with visible light can trigger a single-electron transfer (SET), leading to the formation of a radical anion. This radical anion is primed for fragmentation, often involving N-O bond cleavage and, in the case of esters, decarboxylation, to generate the desired radical species. nih.gov

The presence of a 3-amino group on the phthalimide ring would likely influence the PET process. As an electron-donating group, it would affect the redox potential of the phthalimide moiety, potentially altering the driving force for electron transfer and the stability of the resulting radical anion.

| Parameter | Value/Description | Significance in PET |

| Excitation Wavelength | Typically in the visible light region | Enables the use of mild reaction conditions. |

| Electron Donor | Various organic molecules with suitable oxidation potentials | Initiates the electron transfer process. |

| Intermediate Species | Charge-transfer complex, radical anion | Key intermediates leading to radical generation. |

| Fragmentation Pathway | N-O bond cleavage, decarboxylation (for esters) | Generates the active radical species. |

Electrochemical Generation of Reactive Species

Electrochemical methods offer a powerful and controlled way to generate reactive species from N-hydroxyphthalimide and its derivatives. The PINO radical can be generated electrochemically from NHPI, providing a clean and efficient alternative to chemical oxidants. nih.govacs.org This process involves the anodic oxidation of N-hydroxyphthalimide.

Recent research has demonstrated the utility of electrochemical methods in conjunction with N-hydroxyphthalimide esters for the generation of alkyl radicals. rsc.org This approach relies on the single-electron reduction of the NHPI ester at the cathode, which initiates the same fragmentation cascade of N-O bond cleavage and decarboxylation observed in photochemical methods.

The electrochemical generation of radicals offers several advantages, including precise control over the reaction potential, avoidance of stoichiometric chemical reagents, and the ability to perform reactions under mild conditions. The influence of a 3-amino substituent on the electrochemical behavior of N-hydroxyphthalimide would be significant, as it would alter the reduction and oxidation potentials of the molecule.

| Electrochemical Method | Description | Generated Species | Advantages |

| Anodic Oxidation | Oxidation of N-hydroxyphthalimide at the anode. | Phthalimide-N-oxyl (PINO) radical | Avoids chemical oxidants, precise control. |

| Cathodic Reduction | Reduction of N-hydroxyphthalimide esters at the cathode. | Alkyl radicals (via fragmentation) | Utilizes stable carboxylic acids as precursors, mild conditions. |

Proton Transfer Dynamics and Tautomerism

The potential for proton transfer and the existence of various tautomeric forms are defining features of this compound's chemical reactivity.

Proton Transfer: Research into the closely related 3-aminophthalimide (3AP) provides a foundational understanding of potential intramolecular proton transfer events. Previous suggestions that 3AP exhibited excited-state intramolecular proton transfer (ESIPT) have been revised by time-dependent density functional theory (TDDFT) studies. nih.gov These computational analyses indicate that an ESIPT process for the 3AP molecule is unlikely. nih.gov

Key findings from these theoretical studies reveal that:

The energy barrier for proton transfer in the first excited state is exceptionally high, calculated to be 19.71 kcal/mol. nih.gov

There are no stable keto-isomer points on the potential energy surface that would favor the completion of the ESIPT process. nih.gov

Observed shifts in fluorescence and infrared spectra are attributed to changes in the vibration mode of the amino group rather than to an ESIPT event. nih.gov

While this research was conducted on 3AP, it suggests that a similar high-energy barrier might hinder intramolecular proton transfer from the amino group in this compound. However, the presence of the N-hydroxy group introduces additional proton transfer pathways that warrant separate investigation.

Tautomerism: this compound can theoretically exist in several tautomeric forms due to its bifunctional nature. The N-hydroxy group allows for amide-oxime (or hydroxamic acid-hydroximic acid) tautomerism, while the aminophthalimide core can undergo amino-imino tautomerism.

Theoretical studies on N-hydroxy amidines show that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) form, but the energy barrier for interconversion can be substantial (33-71 kcal/mol), making spontaneous conversion at room temperature improbable. researchgate.netnih.gov Water or other protic solvents can assist in lowering this barrier. researchgate.netnih.gov For this compound, the equilibrium between these forms would significantly influence its role as a proton donor or in hydrogen bonding.

| Feature | Finding for 3-Aminophthalimide (3AP) Model | Reference |

| ESIPT Process | Does not occur | nih.gov |

| Excited-State Energy Barrier | 19.71 kcal/mol (anomalously high) | nih.gov |

| Keto Isomer Stability | No stable points to facilitate ESIPT | nih.gov |

| Spectroscopic Shifts | Caused by amino group vibration changes, not ESIPT | nih.gov |

Reaction Kinetics and Thermodynamic Considerations

Direct kinetic and thermodynamic data for this compound are not extensively documented. Therefore, this section relies on the comprehensive research available for the parent compound, N-hydroxyphthalimide (NHPI), which serves as an excellent proxy. The kinetic and thermodynamic properties of NHPI are dominated by the N-OH group and its corresponding radical, the Phthalimide N-oxyl (PINO) radical.

Reaction Kinetics: The catalytic activity of NHPI is centered on the PINO radical, which is a potent hydrogen atom abstractor. wikipedia.org Kinetic studies have explored the self-decomposition of PINO radicals and their reactions with various substrates. The decay of PINO radicals has been found to follow first-order or second-order kinetics depending on the specific conditions and substituents. acs.org The rate of decay is influenced by the solvent and the presence of electron-donating or electron-withdrawing groups on the phthalimide ring. acs.org

Kinetic investigations into hydrogen atom transfer (HAT) from substrates to the PINO radical are crucial for understanding its catalytic efficiency. For instance, the reaction of PINO with hydrocarbons like toluene (B28343) and p-xylene is slower when the PINO radical has more electron-donating substituents.

Thermodynamic Considerations: A critical thermodynamic value for NHPI is its O-H bond dissociation energy (BDE), which is the energy required for the homolytic cleavage of the hydroxyl bond to form the PINO radical. This value dictates the ability of NHPI to act as a radical initiator.

The O-H BDE of NHPI is influenced by the solvent environment. wikipedia.org Recent, corrected measurements place the bond-dissociation free energy at 84.4 ± 0.1 kcal/mol in water and 80.04 ± 0.06 kcal/mol in acetonitrile. acs.org Other quantum chemical calculations have reported gas-phase O-H BDEs around 83.3 kcal/mol. acs.org The catalytic utility of NHPI is partly attributed to its O-H bond energy being comparable to that of typical hydroperoxide (ROO-H) bonds. acs.org

Furthermore, thermodynamic analyses of NHPI's solubility show that its dissolution in various organic solvents is a spontaneous and entropy-driven process.

It is important to note that the presence of the electron-donating 3-amino group on the phthalimide ring would be expected to alter these thermodynamic and kinetic parameters. The amino group would likely lower the O-H BDE, potentially enhancing the rate of PINO radical formation but also possibly affecting the radical's stability and reactivity.

| Parameter | Value (for N-hydroxyphthalimide) | Conditions | Reference |

| O-H Bond Dissociation Energy (BDE) | 88–90 kcal/mol | Solvent dependent | wikipedia.org |

| O-H Bond Dissociation Free Energy | 84.4 ± 0.1 kcal/mol | Aqueous | acs.org |

| O-H Bond Dissociation Free Energy | 80.04 ± 0.06 kcal/mol | Acetonitrile | acs.org |

| Gas-Phase O-H BDE (G3B3 Calculation) | 83.3 kcal/mol | Gas Phase | acs.org |

Applications of 3 Amino N Hydroxyphthalimide in Advanced Organic Synthesis

Catalytic and Stoichiometric Roles in Oxidation Reactions

N-hydroxyphthalimide and its derivatives are efficient organocatalysts for free-radical processes, particularly in the aerobic oxidation of a diverse range of organic substrates. chem-station.comnih.gov The catalytic activity stems from the formation of the phthalimide-N-oxyl (PINO) radical, which is a potent hydrogen atom transfer (HAT) agent. acs.orgchem-station.com This radical can be generated from the N-hydroxy precursor through various activation methods, including the use of co-catalysts, oxidants, or electrochemical means. nih.govnsf.gov While many applications involve transition-metal co-catalysts, a significant focus has been placed on developing metal-free protocols to align with the principles of green chemistry. nih.gov

Selective Oxidation of C-H Bonds

The activation and functionalization of otherwise inert C-H bonds is a paramount challenge in organic synthesis. N-hydroxyphthalimide has proven to be an effective catalyst for this purpose, enabling the direct conversion of C(sp³)–H bonds into more valuable functional groups. chem-station.comchem-station.com The PINO radical, generated from NHPI, is highly active in abstracting hydrogen atoms from hydrocarbons, initiating a radical chain process. chem-station.com

This methodology has been successfully applied to the functionalization of benzylic, propargylic, and aliphatic C-H bonds. chem-station.com For instance, a system employing catalytic NHPI and a stoichiometric amount of dialkyl azodicarboxylate can achieve the direct conversion of C(sp³)–H bonds to C(sp³)–N bonds, forming hydrazine (B178648) derivatives with high chemoselectivity. chem-station.com The reactivity and selectivity of these HAT reactions are influenced by electronic, steric, and enthalpic effects, related to the bond dissociation energies of the substrate's C-H bond and the catalyst's O-H bond. acs.org

Research has also demonstrated metal-free direct C(sp³)-H fluorination using NHPI derivatives in combination with reagents like Selectfluor. chem-station.com In these processes, the catalytically generated N-oxyl radical abstracts a hydrogen atom, and a trapping agent intercepts the resulting carbon radical to form the new C-F bond. chem-station.com

Table 1: Examples of NHPI-Catalyzed C-H Bond Functionalization

| Substrate Type | Reagents | Product | Reference |

| Benzylic, Aliphatic C-H | Catalytic NHPI, Dialkyl azodicarboxylate | Hydrazine derivatives | chem-station.com |

| Aromatic, Aliphatic C-H | Catalytic N,N'-dihydroxypyromellitimide, Selectfluor | Fluorinated compounds | chem-station.com |

| Benzylic Centers | Catalytic NHPI, Sodium chlorite | Ketones | nih.gov |

| Methylarenes | Electrochemical, NHPI, Iodide source | Benzylic iodides | acs.org |

Alcohol Oxidation Methodologies

The oxidation of alcohols to carbonyl compounds such as aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis. NHPI-based systems offer an environmentally benign alternative to traditional methods that often rely on stoichiometric amounts of heavy metal oxidants. organic-chemistry.org These reactions can utilize molecular oxygen as the ultimate oxidant, producing water as the primary byproduct. organic-chemistry.orgresearchgate.net

In combination with transition metal co-catalysts like cobalt species, NHPI efficiently catalyzes the aerobic oxidation of a wide range of alcohols. organic-chemistry.orgresearchgate.net For example, secondary alcohols can be converted to ketones with high yields. organic-chemistry.org The addition of a small amount of benzoic acid can significantly enhance the reaction rate, even allowing the process to occur at room temperature. organic-chemistry.org

Interestingly, primary alcohols can be oxidized to the corresponding carboxylic acids using NHPI even in the absence of a metal catalyst. organic-chemistry.orgresearchgate.net Furthermore, the NHPI/metal catalyst system can selectively oxidize internal vic-diols to 1,2-diketones, while terminal vic-diols undergo C-C bond cleavage to yield carboxylic acids with one less carbon atom. organic-chemistry.org Hypervalent iodine reagents, such as iodobenzene, can also be used in catalytic amounts with a stoichiometric oxidant like m-chloroperbenzoic acid (mCPBA) to regenerate the active PINO radical for alcohol oxidation. cdnsciencepub.com

Table 2: NHPI-Mediated Oxidation of Alcohols

| Substrate | Catalyst System | Product | Key Feature | Reference |

| Secondary Alcohols (e.g., 2-octanol) | NHPI, Co(OAc)₂ | Ketones (e.g., 2-octanone) | High efficiency with O₂ | organic-chemistry.orgresearchgate.net |

| Primary Alcohols | NHPI (metal-free) | Carboxylic Acids | Metal-free conditions | organic-chemistry.org |

| Internal vic-diols | NHPI, Co species | 1,2-Diketones | Selective oxidation | organic-chemistry.org |

| Primary/Secondary Alcohols | Catalytic PhI, NHPI, mCPBA | Carbonyl Compounds | Mild, room temperature conditions | cdnsciencepub.com |

Olefin and Arene Functionalization

The application of NHPI extends to the functionalization of unsaturated systems like olefins and arenes. These reactions often proceed through radical addition pathways, leveraging the reactivity of the PINO radical or subsequent carbon-centered radicals.

In the context of arene functionalization, NHPI can serve as an amino source for direct C-H amination reactions. beilstein-journals.orgnih.gov For instance, a copper-catalyzed system enables the intermolecular radical amination of arenes with NHPI under air. beilstein-journals.orgnih.gov The proposed mechanism involves the generation of an N-centered phthalimidyl radical, which then attacks the arene ring. beilstein-journals.org This method provides a straightforward route to aromatic amines, which are valuable building blocks in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Furthermore, NHPI esters have been utilized in the three-component photoredox alkylarylation of styrenes. rsc.org In this process, an alkyl N-hydroxyphthalimide ester acts as an alkyl radical source, which adds to the styrene. The resulting radical intermediate is then trapped by an arene through C-H functionalization, leading to complex alkylated arene products. rsc.org

Metal-Free Oxidative Transformations

Driven by the principles of green and sustainable chemistry, there is a growing interest in developing metal-free catalytic systems. nih.gov NHPI is at the forefront of this movement, serving as a highly effective organocatalyst for aerobic oxidations without the need for transition metal co-catalysts. chem-station.comnih.gov

Metal-free protocols for the activation of NHPI often involve non-metal initiators to generate the crucial PINO radical. nih.gov These methods are particularly valuable for large-scale industrial processes where metal contamination is a concern. nih.gov For example, metal-free systems have been developed for the direct fluorination and amination of C(sp³)-H bonds, as previously mentioned. chem-station.com The oxidation of primary alcohols to carboxylic acids can also proceed efficiently with NHPI as the sole catalyst under an oxygen atmosphere. organic-chemistry.org These transformations highlight the intrinsic capability of the NHPI scaffold to facilitate challenging oxidative reactions, offering an environmentally safer alternative to many classical methods. nih.gov

Photoredox Catalysis and Photocatalytic Applications

Visible-light photoredox catalysis has recently emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. NHPI and its derivatives have been identified as potent organophotoredox catalysts, expanding their utility beyond traditional thermal methods. rsc.orgrsc.orgresearchgate.net

Under visible light irradiation, NHPI can be excited to initiate a single electron transfer (SET) process, leading to the formation of radical ions. rsc.org This photo-induced activity allows for the functionalization of C-H bonds adjacent to nitrogen atoms in tertiary amines, a common strategy in photoredox catalysis. rsc.org

As a Photoinitiator in Radical Reactions

A photoinitiator is a molecule that, upon absorption of light, generates reactive species such as free radicals or cations that initiate polymerization or other radical-chain reactions. sigmaaldrich.com Photoinitiators are broadly classified into Type I, which undergo unimolecular cleavage, and Type II, which react with a co-initiator to produce radicals. sigmaaldrich.compolymerinnovationblog.com

N-hydroxyphthalimide esters have been shown to function as effective radical precursors under photochemical conditions. nih.gov Their activation can be achieved through visible light irradiation, often in the presence of a suitable photosensitizer or electron donor. nih.gov Upon single-electron reduction, these esters undergo a facile decarboxylative fragmentation, cleaving the N-O bond to release a carbon-centered radical and phthalimide (B116566) anion. nih.gov

This strategy has been employed in a variety of complexity-generating transformations. nih.gov For example, the radicals generated from NHPI esters can participate in intermolecular additions to olefins or engage in cyclization reactions. nih.gov The versatility of this system allows for fine-tuning of the reaction conditions to control reactivity, making NHPI esters valuable tools in modern synthetic chemistry. nih.gov

In Visible-Light Mediated Transformations

The advent of visible-light photoredox catalysis has revolutionized organic synthesis, and N-hydroxyphthalimide esters have emerged as key players in this field. They are readily activated by visible light in the presence of a photocatalyst to generate radical species, which can then participate in a variety of synthetic transformations.

An efficient photocatalytic alkylation/cyclization of allylic amides with N-hydroxyphthalimide esters has been developed, utilizing the inexpensive Rose Bengal as a photocatalyst. This method allows for the synthesis of a series of alkyl-substituted oxazolines in moderate to excellent yields. The reaction proceeds under mild conditions, exhibits high regioselectivity, and has a broad substrate scope, highlighting its potential for wide application. researchgate.net

Furthermore, N-acyloxyphthalimides have been designed as effective precursors for nitrogen-based radical intermediates in the C–H amination of arenes and heteroarenes. acs.org This transformation is catalyzed by an iridium-based photocatalyst, Ir(ppy)₃, and proceeds at room temperature under visible light irradiation. acs.org A key advantage of this method is that it avoids the need for harsh oxidants and high temperatures, which are often required in traditional amination reactions. acs.org The reaction demonstrates a broad substrate scope, including the challenging meta-selective amination of pyridine (B92270) derivatives. acs.org

| Transformation | Substrates | Catalyst/Conditions | Product | Yield | Ref. |

| Alkylation/Cyclization | Allylic amide, N-hydroxyphthalimide ester | Rose Bengal, visible light | Alkyl-substituted oxazoline | Moderate to excellent | researchgate.net |

| C-H Amination | Arene/Heteroarene, N-acyloxyphthalimide | Ir(ppy)₃, MeCN, visible light, rt | Aryl/Heteroaryl amine | up to 55% | acs.org |

Mechanistic Insights into Photocatalytic Cycles

The photocatalytic transformations involving N-hydroxyphthalimide derivatives proceed through well-defined catalytic cycles, which typically involve single-electron transfer (SET) processes. beilstein-journals.org The mechanism can follow either a reductive or an oxidative quenching pathway, depending on the nature of the photocatalyst and the other reactants. beilstein-journals.org

In a typical reductive quenching cycle , the photocatalyst in its excited state (*PC) is reduced by an electron donor to form a highly reducing species (PC•⁻). beilstein-journals.org This species then transfers an electron to the N-hydroxyphthalimide ester, leading to the formation of a radical anion. This intermediate subsequently fragments to generate an alkyl radical, carbon dioxide, and the phthalimide anion. beilstein-journals.org

Conversely, in an oxidative quenching cycle , the excited photocatalyst (*PC) directly accepts an electron from a donor molecule, which could be the N-hydroxyphthalimide ester itself or another species in the reaction mixture. This generates a radical cation and the reduced form of the photocatalyst. The subsequent steps then lead to the formation of the desired product. beilstein-journals.org

The formation of an electron donor-acceptor (EDA) complex is another important mechanistic pathway. nih.gov In some cases, the N-hydroxyphthalimide ester can form an EDA complex with a suitable donor molecule. nih.gov Upon irradiation with visible light, this complex can undergo an intramolecular electron transfer, leading to the generation of the radical species without the need for a separate photocatalyst. researchgate.netnih.gov This has been observed in the visible-light-induced radical tandem cyclization/arylation between 2-amino-1,4-naphthoquinone and N-allyl-2-bromo-2,2-difluoroacetamides, which proceeds without an external photocatalyst. researchgate.net

C-C Bond Forming Reactions

The generation of carbon-centered radicals from N-hydroxyphthalimide esters provides a powerful tool for the construction of C-C bonds. These radicals can participate in a variety of annulation and coupling reactions.

Radical annulation reactions offer an efficient route to cyclic compounds. N-hydroxyphthalimide esters have been successfully employed as radical precursors in [3+2] annulation reactions for the synthesis of five-membered rings such as tetrahydrofurans. researchgate.net In these reactions, a radical generated from the NHPI ester adds to an alkene, followed by an intramolecular cyclization to form the ring system. researchgate.net These reactions can be facilitated by a catalytic electron donor-acceptor (EDA) system, which allows for the generation of the radical under mild, redox-neutral conditions. researchgate.net

| Annulation Type | Radical Precursor | Alkene Partner | Product | Yield | Ref. |

| [3+2] Annulation | Hydroxy-group-tethered NHPI ester | α-methylstyrene | Tetrahydrofuran derivative | 54% | researchgate.net |

The radicals derived from N-hydroxyphthalimide esters are also valuable intermediates for both intermolecular and intramolecular C-C bond formation. A notable application is in enantioselective radical-radical cross-couplings. A combination of photoredox and chiral nickel catalysis has been developed to achieve the enantioselective cross-coupling of primary and secondary alkyl radicals generated from NHPI esters with β-hydroxy amides. nih.gov This method provides a powerful strategy for the construction of chiral molecules. nih.gov A one-pot variant where the N-hydroxyphthalimide ester is generated in situ from the corresponding carboxylic acid further enhances the practicality of this approach. nih.gov

The versatility of NHPI esters in C-C bond formation is further demonstrated by their use in combination with various catalytic systems. For instance, amino acid-derived bisphenolate palladium complexes have been shown to be effective catalysts for Suzuki-Miyaura and Mizoroki-Heck coupling reactions, which are fundamental C-C bond-forming transformations in organic synthesis. rsc.org While not directly involving NHPI esters as radical precursors, this highlights the broader context of catalytic C-C bond formation where radicals from NHPI esters can be integrated.

Nitrogen Transfer and Amination Reactions

N-hydroxyphthalimide and its derivatives are not only precursors to carbon-centered radicals but also serve as effective reagents for nitrogen transfer and amination reactions. These reactions are of great importance for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules. msesupplies.com

A direct conversion of C(sp³)–H bonds to C(sp³)–N bonds has been achieved using a catalytic amount of N-hydroxyphthalimide (NHPI) and a stoichiometric amount of a dialkyl azodicarboxylate. acs.org In this reaction, the phthalimide N-oxyl (PINO) radical, generated from NHPI, abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical is then trapped by the dialkyl azodicarboxylate to yield a hydrazine derivative, which can be further converted to amines or carbamates. acs.org This method is applicable to a wide range of substrates, including those with benzylic, propargylic, and aliphatic C–H bonds. acs.org

Furthermore, a copper-catalyzed direct C–H amination of arenes with N-hydroxyphthalimide has been developed. nih.gov This method provides a straightforward route to aromatic amines and proceeds under relatively mild conditions. nih.gov

| Reaction Type | Substrate | Reagents | Product | Ref. |

| C(sp³)–H Amination | Alkanes | Catalytic NHPI, Dialkyl azodicarboxylate | Hydrazine derivative | acs.org |

| C–H Amination | Arenes | N-hydroxyphthalimide, CuBr, P(OEt)₃ | Aromatic amine | nih.gov |

Nitrogen-containing heterocycles are ubiquitous structural motifs in medicinal chemistry and materials science. msesupplies.comnih.govmdpi.com The development of efficient methods for their synthesis is a continuous area of research. nih.gov While direct applications of 3-amino-N-hydroxyphthalimide in the final cyclization step to form heterocycles are less commonly reported in the provided search results, the amination reactions described above provide key intermediates for the synthesis of these important ring systems. For example, the arylamines generated from C-H amination reactions can serve as precursors for the synthesis of a wide variety of nitrogen-containing heterocycles.

The broader class of heterocycles bearing endocyclic N-hydroxy groups has been reviewed as a source of new therapeutic agents, suggesting the potential for developing novel bioactive compounds based on the N-hydroxyimide scaffold itself. nih.gov

Direct Amination of Organic Substrates

N-hydroxyphthalimide (NHPI) serves as a versatile precursor for the direct amination of C-H bonds in organic substrates, a process of significant interest for constructing C-N bonds, which are crucial in pharmaceuticals and functional materials. nih.govbeilstein-journals.org Research has demonstrated that NHPI can be used as an effective amino source for the amination of arenes. For instance, a copper-catalyzed intermolecular radical amination of arenes with NHPI has been developed. nih.govbeilstein-journals.org This method allows for the direct C-H amination of arenes in moderate to good yields under relatively mild conditions. nih.govbeilstein-journals.org

The reaction typically proceeds via the in-situ generation of the phthalimide-N-oxyl (PINO) radical, which is a highly reactive species. nih.gov This radical can abstract a hydrogen atom from a substrate, creating a carbon-centered radical that can then be trapped to form a new C-N bond. acs.org Various catalytic systems, including those based on copper, iron, palladium, and gold, have been successfully employed to facilitate this transformation with a broad scope of substrates. nih.govbeilstein-journals.org

Table 1: Copper-Catalyzed Direct C-H Amination of Arenes with N-Hydroxyphthalimide This table presents a selection of substrates and their corresponding product yields in the CuBr-catalyzed direct amination reaction.

| Entry | Arene (Substrate) | Product | Yield (%) |

| 1 | Benzene | N-Phenylphthalimide | 78 |

| 2 | Toluene (B28343) | N-(p-tolyl)phthalimide | 65 |

| 3 | Anisole | N-(4-methoxyphenyl)phthalimide | 72 |

| 4 | Furan | N-(2-furyl)phthalimide | 33 |

| Data sourced from studies on copper-catalyzed amination. nih.govbeilstein-journals.org |

Green Chemistry Applications and Sustainable Syntheses

N-hydroxyphthalimide is a prominent organocatalyst in the field of green chemistry, particularly in aerobic oxidation reactions. promonograph.org Its utility is tied to its ability to promote reactions under environmentally benign conditions, such as using molecular oxygen as the ultimate oxidant and minimizing the use of hazardous reagents. polimi.itnih.gov

Use in Aqueous Media

While many NHPI-catalyzed reactions are performed in organic solvents, efforts have been made to adapt these systems to aqueous media to enhance their green credentials. The solubility of NHPI in water is limited, but its application in water-based systems is achievable, often for the oxidation of water-soluble substrates like polysaccharides. nih.gov For example, NHPI immobilized on a polymer support has been used for the selective oxidation of pullulan, a water-soluble polysaccharide, in an aqueous environment at room temperature and atmospheric pressure. nih.gov The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic, inexpensive, and readily available. mdpi.com

Solvent-Free Reactions

A significant advancement in sustainable synthesis is the development of solvent-free reaction conditions, which reduce waste and environmental impact. nih.gov NHPI has been successfully employed as a catalyst in solvent-free aerobic oxidations. nih.goveurekaselect.com For instance, the selective oxidation of toluene to valuable products like benzaldehyde (B42025) and benzoic acid can be carried out using NHPI as a catalyst under solvent-free conditions, with molecular oxygen as the oxidant. nih.gov Similarly, the allylic oxidation of α-isophorone to ketoisophorone has been achieved using a heterogeneous catalyst of NHPI adsorbed in a metal-organic framework (MOF) under solvent-free conditions. eurekaselect.com These approaches not only align with the principles of green chemistry but can also simplify product purification. nih.goveurekaselect.com

Catalyst Recycling and Reusability Studies

The economic and environmental viability of a catalytic process is greatly enhanced by the ability to recycle and reuse the catalyst. Significant research has focused on the heterogenization of NHPI to facilitate its recovery and reuse. polimi.itnih.gov NHPI has been immobilized on various solid supports, including polymers, silica (B1680970) gel, and zeolites. nih.gov

For example, polystyrene-supported NHPI has been developed and used as a recyclable catalyst for the selective oxidation of pullulan. nih.gov This polymer-supported catalyst could be recovered by simple filtration and reused for at least four reaction cycles without a significant loss of activity. nih.gov In another approach, NHPI was adsorbed onto metal-organic frameworks (MOFs) to create a heterogeneous catalyst for allylic oxidation. eurekaselect.com This NHPI/MOF catalyst was also easily isolated by filtration and reused without a notable decrease in performance. eurekaselect.com The ability to recover and recycle the catalyst is a cornerstone of sustainable industrial processes. polimi.it

Table 2: Catalyst Reusability in the Oxidation of Pullulan using Polymer-Supported NHPI This table shows the conversion percentage over four consecutive cycles.

| Cycle | Conversion (%) |

| 1 | 95 |

| 2 | 93 |

| 3 | 92 |

| 4 | 90 |

| Illustrative data based on findings from recyclable polymer-supported NHPI catalyst studies. nih.gov |

Computational and Theoretical Investigations of 3 Amino N Hydroxyphthalimide

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For 3-amino-N-hydroxyphthalimide, a comprehensive analysis would involve the determination of its molecular orbital energies, charge distribution, and electrostatic potential. These investigations are typically carried out using quantum chemical methods such as Density Functional Theory (DFT).

HOMO-LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the introduction of the electron-donating amino group at the 3-position of the phthalimide (B116566) ring is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the unsubstituted NHPI. This would imply an increased propensity for electron donation and potentially higher reactivity. However, without specific DFT calculations for this compound, precise energy values and the magnitude of this effect remain undetermined.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | (Value not available) |

| LUMO | (Value not available) |

| HOMO-LUMO Gap | (Value not available) |

Note: This table is for illustrative purposes only. No experimental or calculated data for the HOMO-LUMO energies of this compound were found in the public domain.

Charge Distribution and Electrostatic Potentials

Understanding the distribution of electron density within the this compound molecule is essential for predicting its interaction with other molecules. Computational methods can generate a molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the nitrogen and oxygen atoms of the amino, hydroxyl, and carbonyl groups would be expected to be regions of high electron density and negative electrostatic potential. The hydrogen atoms of the amino and hydroxyl groups, as well as the aromatic protons, would likely exhibit positive electrostatic potential. The precise charge distribution would quantify these qualitative predictions and provide valuable insights into the molecule's intermolecular interactions.

Radical Stability and Spin Density Distribution

The catalytic activity of N-hydroxyphthalimide derivatives often involves the formation of a nitrogen-centered radical, the phthalimido-N-oxyl (PINO) radical. The stability and reactivity of this radical are critical to its function.

DFT Calculations for Radical Intermediates

DFT calculations are a powerful tool for studying the properties of radical intermediates. For the radical of this compound, these calculations would provide information on its geometry, electronic structure, and, crucially, the distribution of the unpaired electron, known as the spin density. The spin density map reveals which atoms bear the highest degree of radical character and are therefore the most likely sites of reaction.

The amino group in the 3-position is expected to influence the spin density distribution in the corresponding radical through resonance effects, potentially delocalizing the unpaired electron over the aromatic ring and the amino group itself. This delocalization would contribute to the stabilization of the radical.

Table 2: Hypothetical Spin Density Distribution in the 3-Amino-Phthalimido-N-oxyl Radical (Illustrative)

| Atom | Spin Density (a.u.) |

| N (oxyl) | (Value not available) |

| O (oxyl) | (Value not available) |

| N (amino) | (Value not available) |

| C3 | (Value not available) |

Note: This table is for illustrative purposes only. No calculated spin density data for the this compound radical were found in the public domain.

Aromaticity and Resonance Stabilization

The phthalimide ring system is aromatic, which contributes significantly to its stability. When the PINO radical is formed, the delocalization of the unpaired electron can interact with the aromatic π-system. The presence of the amino group at the 3-position introduces additional possibilities for resonance stabilization. The lone pair of electrons on the amino nitrogen can participate in resonance with the aromatic ring and the carbonyl groups, further delocalizing charge and spin density. This enhanced resonance stabilization would likely increase the stability of the 3-amino-phthalimido-N-oxyl radical compared to the unsubstituted PINO radical.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides detailed insights into the pathways of chemical transformations, including the structures of transition states and the calculation of activation energies. For reactions involving this compound, such as its role as a catalyst in oxidation reactions, DFT calculations could be employed to elucidate the step-by-step mechanism.

This would involve identifying the key elementary steps, such as hydrogen atom abstraction by the 3-amino-phthalimido-N-oxyl radical, and calculating the energy barriers associated with each step. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. The electronic effects of the 3-amino group would be a central focus of such a study, as it would influence the energetics of the entire catalytic cycle. However, no such specific reaction mechanism modeling for this compound has been reported in the reviewed literature.

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound are not presently available. The body of research in this area is concentrated on the parent compound, N-hydroxyphthalimide (NHPI), and its corresponding phthalimido-N-oxyl (PINO) radical.

Therefore, detailed, data-rich subsections on Transition State Characterization, Energy Barriers and Reaction Pathways, Molecular Dynamics Simulations, Conformational Analysis, and Spectroscopic Property Prediction for this compound cannot be generated as per the specified outline.

Investigations into N-hydroxyphthalimide and its derivatives have utilized computational methods, such as Density Functional Theory (DFT), to explore their thermochemical properties, reaction mechanisms, and catalytic activities. researchgate.netnih.govresearchgate.net These studies provide a foundational understanding of the broader class of N-hydroxyimide compounds. For instance, research on NHPI includes quantum chemical calculations of molecular geometries and vibrational frequencies, transition state searches for its derivatives in oxidation reactions, and kinetic analyses of hydrogen atom transfer (HAT) processes involving the PINO radical. researchgate.netacs.org However, these findings are specific to the unsubstituted phthalimide ring system or other derivatives and cannot be directly extrapolated to the 3-amino substituted variant without dedicated computational studies.

Similarly, while molecular dynamics and spectroscopic prediction are powerful tools for mechanistic elucidation, their application to this compound has not been reported in the available literature.

Further theoretical research is required to characterize the specific properties and behaviors of this compound at a computational level.

Analytical Techniques for Monitoring and Characterizing Reactions Involving 3 Amino N Hydroxyphthalimide

Spectroscopic Methodologies for Reaction Monitoring

Spectroscopic techniques provide invaluable real-time and in-situ information about the progress of a chemical reaction, offering insights into reaction kinetics, mechanisms, and the formation of transient species without the need for sample extraction.

In-situ IR and Raman Spectroscopy

In-situ vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for real-time monitoring of reactions involving 3-amino-N-hydroxyphthalimide. americanpharmaceuticalreview.comnih.gov These methods allow for the direct observation of changes in the concentration of reactants, intermediates, and products by tracking their unique vibrational fingerprints.

Key applications include:

Tracking Reactant Consumption and Product Formation: By monitoring the disappearance of characteristic vibrational bands of this compound (e.g., N-H, C=O, N-O stretches) and the appearance of new bands corresponding to the product, the reaction's progress can be followed quantitatively. irdg.org

Kinetic Analysis: Real-time data acquisition enables the determination of reaction rates and orders, providing a deeper understanding of the reaction mechanism.

Process Optimization: In-situ monitoring facilitates the rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading by providing immediate feedback on how these changes affect the reaction outcome.

Vibrational spectroscopy is particularly advantageous for reactions that are sensitive to air or moisture, or that involve hazardous reagents, as it eliminates the need for manual sampling. americanpharmaceuticalreview.com For instance, in a reaction where the amino group of this compound is acylated, FT-IR spectroscopy can monitor the disappearance of the N-H stretching bands (typically around 3400-3300 cm⁻¹) and the appearance of a new amide C=O stretching band (around 1650 cm⁻¹).

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|---|

| Amine (N-H Stretch) | IR/Raman | 3450 - 3300 | Monitors consumption of the 3-amino group. researchgate.net |

| Phthalimide (B116566) (C=O Stretch) | IR/Raman | 1780 - 1700 | Tracks changes to the imide ring structure. |

| N-Hydroxy (O-H Stretch) | IR | 3600 - 3200 (broad) | Monitors reactions involving the hydroxyl group. |

| N-O Stretch | IR/Raman | 950 - 850 | Provides information on the N-hydroxyphthalimide core structure. |

UV-Vis Spectroscopy for Intermediate Detection

UV-Visible (UV-Vis) spectroscopy is a valuable technique for detecting and characterizing conjugated systems and colored intermediates that may form during reactions with this compound. The electronic transitions within the aromatic phthalimide ring system give rise to distinct absorption bands in the UV-Vis spectrum.

Changes in the substitution pattern or the electronic environment of the chromophore can lead to shifts in the absorption maximum (λmax) or changes in molar absorptivity. This is particularly useful in studying catalytic cycles where the catalyst or an intermediate forms a colored complex. For example, in oxidation reactions catalyzed by N-hydroxyphthalimide (NHPI), a close analog of this compound, UV-Vis spectroscopy has been used to observe the formation of complexes with metal co-catalysts. researchgate.net Monitoring these spectral changes over time can provide evidence for the formation and decay of reaction intermediates, helping to elucidate the reaction pathway. researchgate.netnih.gov

| Observed Phenomenon | Interpretation | Example Application |

|---|---|---|

| Shift in λmax (Bathochromic or Hypsochromic) | Change in the electronic structure or conjugation of the chromophore. | Detecting the formation of a charge-transfer complex or a protonated species. |

| Appearance of a new absorption band | Formation of a transient intermediate or product. | Monitoring the generation of a colored byproduct in the reaction mixture. mdpi.com |

| Presence of an isosbestic point | Indicates a direct, clean conversion between two species (e.g., reactant to product) without stable intermediates. nih.gov | Confirming a simple A → B reaction mechanism. |

EPR Spectroscopy for Radical Species Identification

Many reactions involving N-hydroxyphthalimide derivatives, particularly in oxidation and polymerization processes, proceed through radical mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize species with unpaired electrons, such as free radicals. nih.govethz.ch

In the context of this compound, EPR is essential for identifying the formation of the phthalimide-N-oxyl radical (PINO), a key intermediate in many catalytic cycles. The technique provides information about the structure and electronic environment of the radical through analysis of the g-value and hyperfine coupling constants. u-tokyo.ac.jp

Often, the radical intermediates are too short-lived to be observed directly. In such cases, "spin trapping" is employed. nih.govnih.gov This involves adding a "spin trap" molecule to the reaction, which reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected and characterized by EPR. nih.gov This approach has been successfully used to identify nitrogen-centered free radicals in various biological and chemical systems. nih.gov

| EPR Parameter | Information Obtained | Relevance to this compound Reactions |

|---|---|---|

| g-value | Helps identify the type of atom on which the unpaired electron is primarily localized (e.g., N, O, C). u-tokyo.ac.jp | Confirms the formation of a nitrogen-centered phthalimide-N-oxyl radical. |

| Hyperfine Coupling | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), revealing structural details of the radical. | Elucidates the structure of the radical intermediate and any spin adducts formed. |

| Signal Intensity | Proportional to the concentration of the radical species. | Allows for the study of radical formation and decay kinetics. |

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is indispensable for separating the often complex mixtures that result from organic reactions. Coupling chromatography with mass spectrometry provides a powerful tool for the definitive identification of the components.

GC-MS and LC-MS for Product Identification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for analyzing the final reaction mixture. They separate the components based on their physicochemical properties, which are then detected and identified by the mass spectrometer.

GC-MS: This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound and its potential products, derivatization is often required to increase their volatility. sigmaaldrich.commdpi.com For example, silylation can be used to derivatize the amino and hydroxyl groups. sigmaaldrich.com However, care must be taken as high temperatures in the GC injector can sometimes cause degradation of thermally labile molecules, such as phthalimides, potentially leading to the formation of artifacts. labor-friedle.de

LC-MS: LC-MS is generally the more versatile and preferred method for non-volatile, polar, and thermally sensitive compounds, making it highly suitable for analyzing reactions involving this compound. mdpi.com It separates compounds in the liquid phase, avoiding thermal degradation. The mass spectrometer provides molecular weight information and fragmentation patterns, which are used to elucidate the structure of the main products, byproducts, and any remaining starting materials. LC-MS/MS, a tandem MS technique, offers even greater specificity and structural information. labor-friedle.demdpi.com

| Technique | Advantages | Limitations | Suitability for this compound |

|---|---|---|---|

| GC-MS | High resolution, established libraries for identification. | Requires volatile/thermally stable analytes; derivatization may be needed; risk of thermal degradation. sigmaaldrich.comlabor-friedle.de | Less suitable without derivatization; potential for artifact formation. labor-friedle.de |

| LC-MS | Applicable to a wide range of polarities and molecular weights; avoids high temperatures. mdpi.com | Lower resolution than GC for some applications; mobile phase can affect ionization. | Highly suitable for identifying products, intermediates, and byproducts directly from the reaction mixture. |

Chiral HPLC for Enantiomeric Excess Determination (if applicable)

If a reaction involving this compound is designed to produce a chiral product, it is crucial to determine the enantiomeric composition of the product mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose. phenomenex.comheraldopenaccess.us

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. science.gov The two enantiomers will, therefore, have different retention times, allowing for their separation and quantification. By integrating the peak areas of the two enantiomers, the enantiomeric excess (e.e.) can be accurately calculated. This is a critical quality control step in asymmetric synthesis, ensuring the stereochemical purity of the final product. heraldopenaccess.us

The development of a chiral HPLC method typically involves screening different types of chiral columns and mobile phases to achieve baseline separation of the enantiomers. science.gov

X-ray Crystallography for Structural Confirmation of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been specifically reported in the searched literature, the well-characterized structure of N-hydroxyphthalimide (NHPI) serves as an excellent reference.

NHPI is known to exist in at least two crystalline polymorphs, one colorless and one yellow. acs.orgnih.gov Both forms crystallize in the monoclinic space group P21/c. acs.orgnih.gov The key structural features of NHPI are the planar isoindole-1,3-dione ring system and the N-hydroxyl group. The primary difference between the polymorphs lies in the planarity of the N-hydroxyl group relative to the ring and the nature of the intermolecular hydrogen bonding. acs.orgnih.gov In both forms, molecules are linked into infinite chains by strong intermolecular hydrogen bonds between the hydroxyl hydrogen of one molecule and a carbonyl oxygen of an adjacent molecule. nih.gov

For a derivative such as this compound, single-crystal X-ray diffraction would be crucial for confirming its molecular structure. This technique would verify the position of the amino group on the aromatic ring and detail any changes in the planarity of the phthalimide system. Furthermore, the presence of the amino group introduces an additional site for hydrogen bonding. This would likely lead to a more complex and robust three-dimensional hydrogen-bonding network compared to the parent NHPI, potentially involving N-H···O or N-H···N interactions, which would significantly influence the crystal packing and physical properties of the compound.

Below is a table summarizing the crystallographic data for the parent compound, N-hydroxyphthalimide, which provides a baseline for what would be determined for its 3-amino derivative.

| Parameter | N-hydroxyphthalimide (Colorless Form) | N-hydroxyphthalimide (Yellow Form) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 11.549 | Data not specified in results |

| b (Å) | 3.756 | Data not specified in results |

| c (Å) | 16.442 | Data not specified in results |

| β (°) | 104.94 | Data not specified in results |

| Key Hydrogen Bond | O-H···O | O-H···O |

| O···O distance (Å) | 2.71 | 2.68 |

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the redox potentials of compounds like this compound. These potentials are critical for understanding the compound's reactivity, especially in reactions involving single-electron transfer (SET). nih.gov

For the parent N-hydroxyphthalimide (NHPI), electrochemical studies have shown that it can be oxidized to the phthalimido-N-oxyl (PINO) radical. mit.edu This process is a reversible conversion with a half-wave redox potential (E1/2) of approximately +0.47 V (vs. Fc/Fc+). mit.edu The redox potential of NHPI derivatives is known to be sensitive to substituents on the phthalimide ring. Electron-withdrawing groups make the compound easier to reduce (less negative reduction potential), while electron-donating groups make it harder to reduce (more negative reduction potential). tcichemicals.com

The 3-amino group is a strong electron-donating group. Therefore, it is expected that this compound would have a different redox potential compared to unsubstituted NHPI. The amino group would increase the electron density on the phthalimide ring system, making the molecule more easily oxidized (i.e., having a lower oxidation potential). This property is significant as it would affect the compound's ability to act as a redox mediator or catalyst in chemical reactions.

Cyclic voltammetry experiments would be performed using a three-electrode system in a suitable solvent with a supporting electrolyte. acs.org By scanning the potential and recording the resulting current, the oxidation and reduction peak potentials can be determined, providing insight into the thermodynamic and kinetic aspects of the electron transfer processes for this compound.

The table below presents reported reduction potentials for various substituted N-hydroxyphthalimide derivatives, illustrating the effect of different functional groups. This data provides a context for predicting the potential of the 3-amino derivative.

| Compound | Substituent Type | Reduction Potential Ep (vs. Fc+/Fc) |

|---|---|---|

| N-hydroxy-tetrachlorophthalimide | Electron-withdrawing (4x Cl) | -1.213 V |

| N-hydroxy-4-nitrophthalimide | Electron-withdrawing (NO2) | -1.589 V |

| 4-methoxy-N-hydroxyphthalimide | Electron-donating (OCH3) | -1.704 V |

| 4-methyl-N-hydroxyphthalimide | Electron-donating (CH3) | -1.690 V |

| N-hydroxyphthalimide (NHPI) | Unsubstituted | -1.737 V |

Given that the amino group is a stronger electron-donating group than methoxy or methyl groups, it is predicted that the reduction potential for this compound would be even more negative than the values listed for the methoxy and methyl derivatives.

Future Directions and Research Gaps in 3 Amino N Hydroxyphthalimide Chemistry

Development of Novel Synthetic Applications

The synthetic utility of NHPI is vast, but the functionalization of the aromatic ring with an amino group presents new opportunities for reaction development. The electron-donating nature of the amino group could significantly influence the reactivity of the PINO radical and the N–O bond, creating pathways for novel transformations.

While NHPI-mediated reactions, such as the oxidation of hydrocarbons and the amination of C-H bonds, are well-established, the full potential of 3-amino-N-hydroxyphthalimide remains untapped. acs.orgnih.gov Future research should focus on how the 3-amino group influences the generation and reactivity of the corresponding PINO radical. The amino group could serve as a handle for attaching other functional groups or as an internal directing group, potentially enabling site-selective C-H functionalizations that are not possible with unsubstituted NHPI.

A key research gap is the exploration of its utility with a broader range of substrates. For instance, its application in the functionalization of complex biomolecules or late-stage modification of pharmaceuticals has not been investigated. New methods for preparing sulfonylimines through the oxidation of sulfonamides have been developed using NHPI, and exploring these reactions with the 3-amino derivative could lead to milder conditions or a broader substrate scope. mdpi.comresearchgate.net Similarly, copper-catalyzed C-H amination of arenes using NHPI as an amidyl radical precursor could be expanded, with the 3-amino group potentially altering catalyst-substrate interactions. beilstein-journals.orgnih.gov

Table 1: Potential Substrate Classes for this compound Mediated Reactions

| Substrate Class | Potential Transformation | Research Goal |

|---|---|---|

| Complex Natural Products | Late-stage C-H Oxidation/Amination | Develop selective functionalization methods |

| Electron-rich Heterocycles | Directed C-H Amination | Utilize the 3-amino group for site-selectivity |

| Unactivated Alkanes | C-H Functionalization | Investigate enhanced reactivity due to electronic effects |

Asymmetric catalysis remains a significant challenge and opportunity. Esters derived from N-hydroxyphthalimide are versatile radical precursors in enantioconvergent reactions. organic-chemistry.orgnih.gov The development of chiral variants of this compound is a promising future direction. The amino group provides a convenient point for the attachment of chiral auxiliaries or for the formation of chiral catalysts through coordination with metal centers.

Future work could involve designing bifunctional catalysts where the 3-amino group acts as a hydrogen-bond donor or a Brønsted base site, working in concert with a metal center to control stereoselectivity. frontiersin.org For example, copper-catalyzed asymmetric propargylic substitution of N-hydroxyphthalimide esters has shown success, and a chiral ligand built upon the this compound framework could offer new stereochemical outcomes. acs.org A significant research gap exists in the synthesis of such chiral derivatives and their application in asymmetric C-C and C-N bond-forming reactions.

Integration into Flow Chemistry and Automation

The translation of synthetic methodologies from batch to continuous flow processes is a major goal for modern chemical manufacturing, offering improved safety, efficiency, and scalability. soci.org Automated fast-flow instruments have already been developed for the synthesis of peptides and proteins, demonstrating the power of this technology. nih.govamidetech.comchemrxiv.org

The integration of this compound into automated flow chemistry systems is a logical next step. NHPI-catalyzed reactions often involve radical intermediates and potentially hazardous oxidants, making them ideal candidates for the enhanced safety and control offered by flow reactors. researchgate.net Future research should focus on developing robust, immobilized versions of this compound catalysts suitable for use in packed-bed reactors. The amino group offers an excellent anchor point for immobilization onto solid supports like polymers or silica (B1680970) nanoparticles. This would facilitate catalyst recycling and product purification, key advantages in automated synthesis. The primary research gap is the lack of studies on the stability and reactivity of NHPI derivatives under continuous flow conditions.

Exploration of Advanced Materials Science Applications (e.g., photo-initiators, functional polymers)

The application of NHPI derivatives extends beyond catalysis into materials science. Esters of NHPI with sulfonic acids can function as photoacids, generating protons upon UV irradiation for applications in photolithography. wikipedia.org The 3-amino group, being a chromophore, could alter the photophysical properties of N-hydroxyphthalimide, potentially shifting its absorption to longer wavelengths and opening applications as a visible-light photo-initiator.